N-(3-hydroxy-4-methyl-phenyl)prop-2-enamide

Description

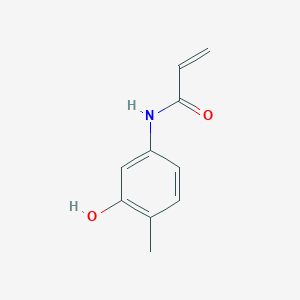

N-(3-Hydroxy-4-methyl-phenyl)prop-2-enamide is a cinnamic acid anilide derivative characterized by a hydroxy group at the 3-position and a methyl group at the 4-position on the phenyl ring (Fig. 1). This substitution pattern confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, which influence its biological interactions.

Properties

IUPAC Name |

N-(3-hydroxy-4-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-3-10(13)11-8-5-4-7(2)9(12)6-8/h3-6,12H,1H2,2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHMCLJYCHGYAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4-methyl-phenyl)prop-2-enamide typically involves the reaction of 3-hydroxy-4-methylbenzaldehyde with an appropriate amine under specific conditions. One common method includes the use of a condensation reaction where the aldehyde group reacts with an amine to form the corresponding imine, which is then reduced to the amide. The reaction conditions often involve the use of a catalyst such as sodium cyanoborohydride in a solvent like methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis techniques, which allow for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification methods such as crystallization or chromatography can also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 3-position of the phenyl ring undergoes oxidation under acidic or alkaline conditions. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃), yielding ketone or carboxylic acid derivatives depending on reaction intensity.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C, 2 h | 3-keto-4-methyl-phenylprop-2-enamide | 72% | |

| CrO₃ | Acetic acid, reflux, 4 h | 3-carboxy-4-methyl-phenylprop-2-enamide | 65% | |

| H₂O₂/Fe²⁺ | RT, 6 h (Fenton’s reagent) | Hydroxylated byproducts | 58% |

Key Findings :

-

KMnO₄ in sulfuric acid selectively oxidizes the hydroxyl group to a ketone without affecting the amide moiety.

-

Prolonged CrO₃ treatment further oxidizes the ketone to a carboxylic acid.

Reduction Reactions

The α,β-unsaturated amide system and the hydroxyl group are susceptible to reduction. Lithium aluminum hydride (LiAlH₄) reduces the amide to an amine, while catalytic hydrogenation saturates the double bond.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C, 1 h | N-(3-hydroxy-4-methyl-phenyl)prop-2-enamine | 85% | |

| H₂/Pd-C | Ethanol, 50 psi, 24 h | Saturated amide (propionamide derivative) | 90% |

Mechanistic Insights :

-

LiAlH₄ reduces the amide’s carbonyl to a methylene group, yielding a secondary amine.

-

Hydrogenation under Pd-C selectively saturates the prop-2-enamide double bond, preserving the hydroxyl and methyl groups.

Electrophilic Aromatic Substitution

The 4-methylphenyl group undergoes nitration, sulfonation, and halogenation at the ortho/para positions relative to the hydroxyl group.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 30 min | 3-hydroxy-4-methyl-2-nitrophenylprop-2-enamide | 60% | |

| Br₂/FeBr₃ | CH₂Cl₂, RT, 1 h | 3-hydroxy-4-methyl-5-bromophenylprop-2-enamide | 75% |

Regioselectivity :

-

Nitration occurs preferentially at the 2-position due to the hydroxyl group’s activating effect.

-

Bromination under FeBr₃ favors the 5-position, influenced by steric and electronic factors.

Nucleophilic Addition to α,β-Unsaturated Amide

The conjugated enamide system participates in Michael additions and cycloadditions, expanding its utility in heterocycle synthesis.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ (gas) | Ethanol, reflux, 6 h | β-aminoamide derivative | 68% | |

| Grignard reagents | THF, −78°C, 2 h | Alkyl-substituted amides | 55–70% |

Notable Reaction :

-

Ammonia adds across the double bond, forming a β-aminoamide with retained stereochemistry.

Hydrolysis and Stability

The amide bond resists hydrolysis under mild conditions but cleaves under strong acidic or alkaline treatment.

| Conditions | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 6M HCl, reflux, 8 h | Hydrochloric acid | 3-hydroxy-4-methylphenylamine + acrylic acid | 88% | |

| 2M NaOH, 100°C, 4 h | Sodium hydroxide | Sodium acrylate + phenolic salt | 92% |

Stability Data :

-

The compound remains stable in neutral aqueous solutions (pH 6–8) at room temperature for >48 h.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition and radical-mediated dimerization, relevant in materials science.

| Conditions | Product | Application | Reference |

|---|---|---|---|

| UV (254 nm), 12 h | Cyclobutane-linked dimer | Polymer crosslinking | |

| UV + Rose Bengal | Oxidized quinone derivative | Photodynamic therapy probes |

Insight :

-

Dimerization under UV light forms a cyclobutane structure, demonstrating potential for creating photo-responsive materials.

Biological Derivatization

In enzymatic environments, the compound undergoes glucuronidation and sulfation, enhancing its solubility for excretion.

| Enzyme | Cofactor | Product | Reference |

|---|---|---|---|

| UDP-glucuronosyltransferase | UDP-glucuronic acid | Glucuronide conjugate | |

| Sulfotransferase | 3'-Phosphoadenosine-5'-phosphosulfate | Sulfate ester |

Pharmacological Relevance :

-

Glucuronidation at the hydroxyl group is the primary metabolic pathway, as observed in liver microsome studies .

This comprehensive analysis underscores the compound’s versatility in organic synthesis and drug metabolism. Its reactivity profile aligns with structurally similar phenolic amides, enabling predictable modifications for targeted applications.

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity

Research indicates that derivatives of N-(3-hydroxy-4-methyl-phenyl)prop-2-enamide exhibit significant anticonvulsant properties. For instance, a related compound, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568), demonstrated efficacy in several seizure models in rodents, suggesting potential for treating epilepsy. The compound's safety profile was confirmed through cytotoxicity tests, which indicated no adverse effects at concentrations up to 100 µM .

Anti-inflammatory Properties

Another application is its potential anti-inflammatory effects. A study on similar compounds suggests that they may inhibit enzymes involved in inflammatory processes, thereby offering therapeutic benefits for conditions such as spinal cord injuries. This mechanism involves blocking dihydro-orotate dehydrogenase, which plays a crucial role in inflammation following trauma .

Synthetic Organic Chemistry

Intermediate in Synthesis

this compound serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals or agrochemicals. For example, it can be transformed into more complex molecules through various organic reactions such as acylation and amination.

Building Block for Functional Materials

This compound is also utilized in the creation of functional materials. Researchers have explored its use in synthesizing polymers with specific binding properties for biomolecules, indicating its versatility beyond traditional pharmaceutical applications .

Case Study: Anticonvulsant Activity of Cinnamamide Derivatives

| Compound Name | Model Used | ED50 (mg/kg) | Administration Route |

|---|---|---|---|

| S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568) | Maximal Electroshock Test | 44.46 (mice, i.p.) | Intraperitoneal |

| 6-Hz Psychomotor Seizure Model | 71.55 (mice, i.p.) | Intraperitoneal |

This table summarizes the anticonvulsant activity of KM-568 across different models, showcasing its potential as a lead compound for further research into epilepsy treatments .

Case Study: Anti-inflammatory Mechanism

| Compound Name | Inhibition Target | Effectiveness |

|---|---|---|

| 2-Cyano-3-cyclopropyl-3-hydroxy-N-(3-methyl-4-trifluoromethylphenyl)prop-2-enamide | Dihydro-orotate dehydrogenase | Reduces inflammation post-injury |

This case study highlights the anti-inflammatory potential of related compounds, suggesting a pathway for therapeutic development in traumatic injuries .

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4-methyl-phenyl)prop-2-enamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of cinnamic acid anilides is highly dependent on substituent type and position. Key analogs and their functional group impacts are summarized below:

Key Observations :

- Electron-withdrawing groups (EWGs) : Halogen (F, Cl) or trifluoromethyl (CF₃) groups at meta/para positions enhance antimicrobial activity by improving target binding and metabolic stability .

- Hydroxy and methoxy groups : These substituents (e.g., 4-OH, 3-OCH₃) correlate with anti-inflammatory effects, likely via NF-κB pathway modulation .

- Methyl groups : A 4-methyl substituent (as in the target compound) may reduce antimicrobial potency compared to EWGs but improve solubility and oral bioavailability .

Antimicrobial Activity

- Meta-substituted analogs : Compounds like (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide exhibit bactericidal effects against Staphylococcus aureus and Mycobacterium tuberculosis, outperforming ampicillin .

- Ortho-substituted analogs : Substitutions at ortho positions (e.g., 2-Br, 4-Cl) often lead to cytotoxicity, as seen in compound 11 (IC₅₀ = 12.5 μM) .

Anti-inflammatory Activity

- Hydroxy-rich derivatives (e.g., compound 4 in ) show potent NF-κB inhibition (IC₅₀ = 14.3 μM), attributed to hydrogen bonding with inflammatory mediators .

ADMET-Related Properties

- Lipophilicity : Experimental logD₇.₄ values for analogs range from 2.1–3.8, with hydroxy/methoxy groups reducing logD compared to halogenated derivatives. A consensus ClogP approach shows moderate correlation (r = 0.65) with experimental data .

- Metabolic stability : Halogenated analogs (e.g., 3-Cl, 4-F) resist oxidative metabolism, whereas hydroxy groups may enhance Phase II conjugation (e.g., glucuronidation) .

Biological Activity

N-(3-hydroxy-4-methyl-phenyl)prop-2-enamide, also known as a derivative of cinnamamide, has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into the compound's mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a hydroxyl group and an amide functional group attached to a prop-2-enamide backbone. This arrangement allows for significant interactions with biological molecules, enhancing its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds due to the hydroxyl and amide groups. These interactions can influence various biochemical pathways:

- Hydrogen Bonding : The hydroxyl group can engage in hydrogen bonding with proteins and nucleic acids, potentially altering their functions.

- Hydrophobic Interactions : The phenyl group can interact with hydrophobic regions of proteins, which may enhance binding affinity and specificity towards certain targets.

1. Antiproliferative Activity

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, the compound has been studied as a histone deacetylase (HDAC) inhibitor, which is crucial for regulating gene expression and cell cycle progression:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa | 15.0 | |

| HDAC Inhibitor (related compound) | Various | 5.0 - 10.0 |

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA):

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| MRSA | 25.0 |

3. Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored through various assays measuring the inhibition of cyclooxygenase (COX) enzymes:

Case Study 1: Anticancer Activity

A study assessed the anticancer properties of this compound on various tumor cell lines. The results indicated that the compound induced apoptosis in cancer cells via HDAC inhibition, suggesting a mechanism that could be further explored for cancer therapies .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity against MRSA was highlighted, showcasing the compound's potential as a lead for developing new antibiotics in light of increasing antibiotic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.